molecular formula C20H23ClN2O2 B4185346 2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one

2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one

Cat. No.: B4185346
M. Wt: 358.9 g/mol
InChI Key: UMAYPHWPEZYZLF-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenylpiperazine core, which is substituted with a 3-chlorophenoxybutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the following steps:

    Preparation of 3-chlorophenoxybutanoic acid: This intermediate can be synthesized by reacting 3-chlorophenol with butyric anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of the acyl chloride: The 3-chlorophenoxybutanoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Acylation of phenylpiperazine: The acyl chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine: Similar structure but with a methyl group instead of a phenyl group.

    1-[2-(3-chlorophenoxy)butanoyl]-4-ethylpiperazine: Similar structure but with an ethyl group instead of a phenyl group.

    1-[2-(3-chlorophenoxy)butanoyl]-4-isopropylpiperazine: Similar structure but with an isopropyl group instead of a phenyl group.

Uniqueness

2-(3-Chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity, biological activity, and overall properties. The phenyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-2-19(25-18-10-6-7-16(21)15-18)20(24)23-13-11-22(12-14-23)17-8-4-3-5-9-17/h3-10,15,19H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAYPHWPEZYZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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